CMPD167
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Overview
Description
It is an orally active inhibitor of the C-C chemokine receptor type 5 (CCR5), which plays a crucial role in the entry of certain viruses into host cells . This compound has shown potent antiviral activity in vitro, making it a valuable candidate for further research and development in antiviral therapies .
Preparation Methods
The preparation of MRK-1 involves several synthetic routes and reaction conditions. One method involves the use of compound I as a raw material, followed by specific reaction methods to produce MRK-1 . The detailed synthetic routes and industrial production methods are proprietary and often protected by patents, but they generally involve multiple steps of chemical reactions, purification, and characterization to ensure the desired purity and activity of the final product .
Chemical Reactions Analysis
MRK-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MRK-1 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
MRK-1 has a wide range of scientific research applications, including:
Mechanism of Action
MRK-1 exerts its effects by inhibiting the CCR5 receptor, which is a key entry point for certain viruses, including the human immunodeficiency virus (HIV). By binding to CCR5, MRK-1 prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication . The molecular targets and pathways involved in this mechanism include the CCR5 receptor and the downstream signaling pathways that are activated upon viral entry .
Comparison with Similar Compounds
MRK-1 is unique in its potent antiviral activity and specificity for the CCR5 receptor. Similar compounds include other CCR5 inhibitors, such as maraviroc and vicriviroc, which also target the CCR5 receptor but may differ in their potency, selectivity, and pharmacokinetic properties . MRK-1 stands out due to its high oral bioavailability and effectiveness in inhibiting viral replication in vitro .
Properties
CAS No. |
313994-79-5 |
---|---|
Molecular Formula |
C35H47FN4O2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
(2R)-2-[[(1R,3S,4S)-3-[[4-(5-benzyl-2-ethylpyrazol-3-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1 |
InChI Key |
ZTENZJJCFACIAK-ADWVOTLJSA-N |
SMILES |
CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O |
Isomeric SMILES |
CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)C[C@H]4C[C@@H](C[C@@H]4C5=CC(=CC=C5)F)N(C)[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O |
Synonyms |
CMPD 167 N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline |
Origin of Product |
United States |
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